molecular formula C11H14O3 B13700154 5-(Tert-butoxy)benzo[d][1,3]dioxole

5-(Tert-butoxy)benzo[d][1,3]dioxole

Cat. No.: B13700154
M. Wt: 194.23 g/mol
InChI Key: VGNSECGMJBBRLM-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)benzo[d][1,3]dioxole is an organic compound that belongs to the class of benzo[d][1,3]dioxoles. These compounds are characterized by a dioxole ring fused to a benzene ring. The tert-butoxy group attached to the benzene ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butoxy)benzo[d][1,3]dioxole typically involves the reaction of benzo[d][1,3]dioxole with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)benzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Tert-butoxy)benzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-butoxy)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. It also causes cell cycle arrest at specific phases, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
  • 5-Substituted benzo[d][1,3]dioxole derivatives

Uniqueness

Compared to other similar compounds, 5-(tert-butoxy)benzo[d][1,3]dioxole exhibits unique stability and reactivity due to the presence of the tert-butoxy group.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-1,3-benzodioxole

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3

InChI Key

VGNSECGMJBBRLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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